
3-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one is a chemical compound with the molecular formula C6H8O3 It is a furanone derivative, which is a class of organic compounds characterized by a furan ring with a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one typically involves the condensation of ethyl propionate with diethyl oxalate, followed by the reaction of the intermediate diethyl oxalylpropionate with acetaldehyde. The final step involves the acidic decarboxylation of the ethyl 4,5-dimethyl-2,3-dioxodihydrofuran-4-carboxylate to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The hydroxyl group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the flavor and fragrance industry due to its unique aroma characteristics.
Mechanism of Action
The mechanism of action of 3-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one involves its interaction with various molecular targets and pathways. The compound can act as a ligand for specific receptors or enzymes, modulating their activity. For example, it may inhibit microbial growth by interfering with essential metabolic pathways in microorganisms .
Comparison with Similar Compounds
Similar Compounds
4,5-Dimethyl-3-hydroxy-2,5-dihydrofuran-2-one: Known for its caramel-like aroma and used in the flavor industry.
5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone: Another furanone derivative with distinct chemical properties.
5-Ethyl-4-hydroxy-2-methyl-3(2H)-furanone: Used in the synthesis of various organic compounds.
Uniqueness
3-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one is unique due to its specific molecular structure, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C6H8O3 |
|---|---|
Molecular Weight |
128.13 g/mol |
IUPAC Name |
4-ethyl-2-hydroxy-2H-furan-5-one |
InChI |
InChI=1S/C6H8O3/c1-2-4-3-5(7)9-6(4)8/h3,5,7H,2H2,1H3 |
InChI Key |
QCBSIVCQQPAZMF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(OC1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





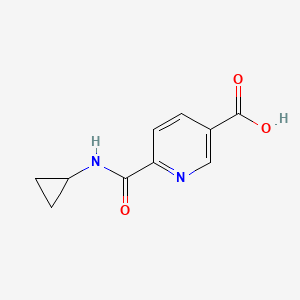
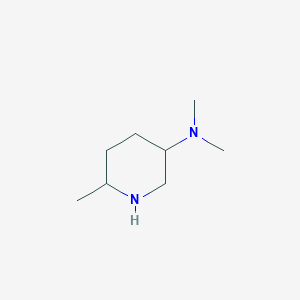

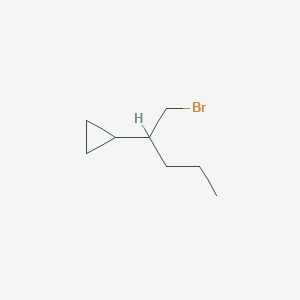

![Benzyl 2-(butan-2-yl)-3-(hydroxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B15258454.png)
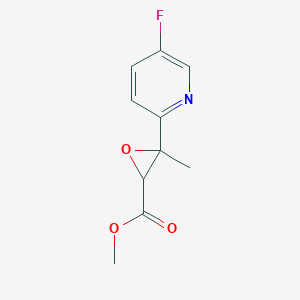
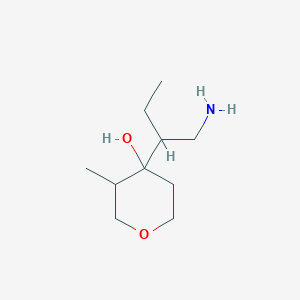

![7-(Cyclopentanesulfonyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B15258485.png)
![1-{Bicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonyl chloride](/img/structure/B15258492.png)
